6-Chloro-2-(4-fluorophenoxy)-4-methylpyridine-3-carboxamide
Description
6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenoxy group at the 2nd position, and a methyl group at the 4th position on the nicotinamide ring
Properties
Molecular Formula |
C13H10ClFN2O2 |
|---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
6-chloro-2-(4-fluorophenoxy)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O2/c1-7-6-10(14)17-13(11(7)12(16)18)19-9-4-2-8(15)3-5-9/h2-6H,1H3,(H2,16,18) |
InChI Key |
AEGBXNHNVKZFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. One common synthetic route starts with the halogenation of a nicotinamide precursor to introduce the chloro group. This is followed by a nucleophilic substitution reaction where the fluorophenoxy group is introduced. Finally, the methyl group is added through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-fluorophenoxy)-4-methylpyridine
- 6-chloro-2-(4-fluorophenoxy)-4-methylquinoline
- 6-chloro-2-(4-fluorophenoxy)-4-methylbenzamide
Uniqueness
6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
